molecular formula C8H8N2O2S B366488 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35970-82-2

5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B366488
CAS No.: 35970-82-2
M. Wt: 196.23g/mol
InChI Key: DBDWJBNPOZKDOJ-UHFFFAOYSA-N
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Description

5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a high-purity chemical scaffold of significant interest in medicinal chemistry and anticancer research. This compound belongs to the thieno[2,3-d]pyrimidine family, a class of heterocyclic structures known for their diverse biological activities and utility in developing novel therapeutic agents. The core structure is recognized as a key intermediate for synthesizing various derivatives with potent biological properties. Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising fungicidal activities, making them a valuable template for developing new agrochemicals or antimicrobial agents . Furthermore, this class of compounds has been extensively investigated for its antitumor potential. Studies on analogous thieno[2,3-d]pyrimidine structures have demonstrated the ability to inhibit cancer cell proliferation, including in non-small cell lung cancer (NSCLC) models, by inducing cell cycle arrest and deactivating the MAPK signaling pathway, which is crucial for cell division and survival . The structural similarity of this compound to other patented derivatives suggests its potential applicability in neuropsychiatric disorder research, as related structures have been explored as modulators of biological targets like TRPC5 . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDWJBNPOZKDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis Using Iso(thio)cyanates

Microwave irradiation has emerged as a high-efficiency method for synthesizing 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. In this approach, 2-amino-4,5-dimethylthiophene-3-carboxamide reacts with iso(thio)cyanates in N,N-dimethylacetamide (DMA) under controlled conditions . The reaction proceeds via intermediate formation of 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, which undergo cyclization to yield the target compound .

Key parameters include:

  • Reaction temperature : 120–150°C under microwave irradiation.

  • Reaction time : 12 hours for complete cyclization.

  • Yield : 65–78% for the final product, with isolated intermediates confirming the mechanistic pathway .

This method benefits from reduced reaction times compared to conventional heating, though stoichiometric precision is critical to avoid side products like 2-arylamino derivatives .

Tandem and Sigmatropic Rearrangements

A novel route involving tandem sigmatropic rearrangements has been reported for synthesizing thieno[2,3-d]pyrimidine derivatives . The protocol begins with the preparation of precursor sulfides via phase-transfer-catalyzed reactions between N,N-dimethyl-6-chlorouracil and 1-aryloxy-4-chlorobut-2-yne . Subsequent oxidation with m-chloroperoxybenzoic acid (m-CPBA) in chloroform induces sequential and rearrangements, yielding this compound .

Optimized conditions :

  • Oxidant : m-CPBA (77% purity) in chloroform at 0°C, followed by reflux.

  • Yield : 76% after column chromatography (ethyl acetate/petroleum ether) .

  • Key advantage : Scalability and applicability to diverse aryloxy substituents.

Cyclization of β-Aminoesters with Benzoyl Isothiocyanate

Cyclization reactions using β-aminoesters and benzoyl isothiocyanate represent a classical approach. The process involves:

  • Formation of thiourea intermediates : Reacting β-aminoesters with benzoyl isothiocyanate in acetone under reflux.

  • Hydrolysis : Treatment with ethanolic potassium hydroxide to yield monopotassium salts.

  • Cyclization : Acid-mediated closure to form the thienopyrimidine core.

Critical parameters :

  • Stoichiometry : A 1:1.5:3.6 ratio of ester:lactam:POCl₃ ensures minimal side products.

  • Temperature : 95–98°C (368–371 K) for optimal cyclization.

  • Yield : Up to 91% when using Dess-Martin periodinane (DMP) for oxidation steps.

This method is favored for its reproducibility but requires rigorous pH control during hydrolysis to prevent decomposition.

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free mechanochemical synthesis as an eco-friendly alternative. Ball-milling 2-amino-4,5-dimethylthiophene-3-carboxamide with phenyl isocyanate in the presence of KHSO₄ as a catalyst achieves cyclization within 2 hours.

Advantages :

  • Reaction time : Reduced to 2 hours versus 12 hours in solvent-based methods .

  • Yield : Comparable at 70–75%, with minimal purification required.

  • Sustainability : Eliminates toxic solvents like DMA or chloroform.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantage Limitation
Microwave-assisted 65–78%12 hRapid heating, high purityRequires specialized equipment
Tandem rearrangements 76%6 hScalable, versatile substituentsMulti-step purification
Cyclization91%8 hHigh yield, well-establishedSensitive to stoichiometric errors
Mechanochemical70–75%2 hSolvent-free, sustainableLimited substrate scope

Structural and Mechanistic Insights

The molecular structure of this compound features a fused thiophene-pyrimidine core with methyl groups at positions 5 and 6, confirmed by X-ray crystallography and NMR spectroscopy . The methyl substituents enhance lipophilicity, impacting solubility and biological activity .

Mechanistic pathways :

  • Microwave method : Proceeds via carbamothioylamide intermediates, as isolated in .

  • Tandem rearrangements : Involve sulfoxide intermediates that undergo sigmatropic shifts .

Industrial-Scale Production Considerations

For industrial applications, the tandem rearrangement method offers scalability, with phase-transfer catalysis enabling efficient precursor synthesis . Automated flow reactors have been proposed to optimize the cyclization step , reducing manual handling and improving yield consistency.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has demonstrated potential across several domains:

Medicinal Chemistry

5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione serves as a scaffold for the development of novel pharmaceuticals. Its derivatives have been synthesized to evaluate their biological activities against various diseases.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study reported that certain derivatives had IC50 values as low as 27.6 μM against MDA-MB-231 breast cancer cells, suggesting strong potential as anticancer agents .
  • CNS Activity : Modifications to the thieno[2,3-d]pyrimidine core have led to compounds with enhanced brain penetration and maintained potency for treating neurological disorders. This opens avenues for developing therapeutics targeting conditions like Alzheimer's disease .

Antimicrobial Properties

Studies have shown that 5,6-dimethylthieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. They have been evaluated against various pathogens, including bacteria and fungi. The mechanism of action often involves interference with essential metabolic pathways in microbial cells .

Antiplasmodial Activity

Research has also highlighted the antiplasmodial activity of certain derivatives against Plasmodium falciparum, the causative agent of malaria. This suggests that the compound could contribute to new treatments for malaria .

Case Studies

Several key studies illustrate the diverse applications of this compound:

Study FocusFindingsReference
Anticancer ActivityDerivatives showed promising cytotoxicity with IC50 values < 30 μM
CNS ActivityImproved brain penetration observed in modified compounds
Antiplasmodial ActivityEffective against Plasmodium falciparum, indicating broad-spectrum potential

Mechanism of Action

The mechanism of action of 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. It may also induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Structural Analog Overview

Compound Class Core Structure Key Substituents Synthesis Method Biological Activity References
Thieno[2,3-d]pyrimidine-diones Thiophene + pyrimidine-dione 5,6-dimethyl Oxazine intermediate condensation Anticancer (cell line assays)
Pyrido[2,3-d]pyrimidine-diones Pyridine + pyrimidine-dione 3-methyl-1-(2,3,4-trifluorophenyl) Multicomponent reactions Herbicidal (PPO inhibition)
Pyrano[2,3-d]pyrimidine-diones Pyran + pyrimidine-dione Hydroxybenzoyl derivatives Multicomponent reactions α-Amylase/α-glucosidase inhibition
Pyrrolo[2,3-d]pyrimidine-diones Pyrrole + pyrimidine-dione 5,6-dimethyl-7-phenyl Urea or isocyanate condensation Not specified

Electronic Properties

  • Pyrido[2,3-d]pyrimidine-dione (2o): HOMO on pyrido ring; LUMO on benzene (ΔE = 3.91–4.10 eV) . Hydroxybenzoyl-pyrido analogs: ΔE = 3.91–4.10 eV, with HOMO on pyrido ring and LUMO on benzoyl groups .

Key Findings

Structural Influence on Activity: Thieno vs. Pyrido Cores: Thieno derivatives are more associated with anticancer activity, while pyrido analogs target PPO enzymes due to enhanced π–π interactions . Substituent Effects: Methyl groups (thieno) enhance lipophilicity, whereas trifluorophenyl groups (pyrido) improve binding affinity .

Synthetic Flexibility: Multicomponent reactions enable rapid diversification of pyrido and pyrano analogs, whereas thieno derivatives require stepwise condensation .

Electronic Tuning :

  • Pyrido analogs with lower HOMO-LUMO gaps (e.g., 3.91 eV) exhibit higher herbicidal potency, correlating with electron-deficient aromatic systems .

Biological Activity

5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a fused ring system consisting of a thiophene ring and a pyrimidine ring. Its molecular formula is C8H8N2O2SC_8H_8N_2O_2S, and it has a CAS number of 35970-82-2. The compound's unique structure contributes to its reactivity and biological effectiveness.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with pyrimidine precursors. A common method includes the reaction of 2-amino-3,5-dimethylthiophene with cyanoacetic acid under basic conditions, followed by cyclization to form the thienopyrimidine structure. Recent advancements have also explored microwave-assisted synthesis techniques to enhance yield and purity .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound is believed to inhibit key enzymes involved in cell proliferation and survival. In vitro studies suggest it may induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic proteins. For instance:

  • Mechanism : Inhibition of cyclin-dependent kinases (CDKs) that regulate the cell cycle.
  • Case Study : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) with an IC50 value in the low micromolar range .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. In a comparative study:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound0.04 ± 0.010.04 ± 0.02
Celecoxib0.04 ± 0.010.04 ± 0.01

These results indicate that the compound's potency against COX enzymes is comparable to established anti-inflammatory drugs like celecoxib .

In Vitro Studies

Several studies have highlighted the biological activity of this compound:

  • Cell Proliferation : Inhibition of cancer cell growth was observed in multiple cell lines with varying IC50 values.
    • Example : The compound inhibited proliferation in A431 cells with an IC50 value of approximately 1 μM.
  • Inflammation Models : Animal models demonstrated that this compound significantly reduced paw edema in carrageenan-induced inflammation.
    • Results : ED50 values were reported as follows:
    CompoundED50 (μM)
    This compound9.47
    Indomethacin9.17

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the thienopyrimidine core can enhance biological activity:

  • Substituents : Electron-releasing groups at specific positions on the pyrimidine ring have been associated with increased potency against COX enzymes.

Q & A

Q. What are the established synthetic routes for 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis typically involves cyclization and functionalization of precursor molecules. For example:

  • Step 1 : React 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to introduce a thiazole moiety at position 6 .
  • Step 2 : Alkylate position 1 using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base (e.g., yielding 1-alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivatives) .
  • Purification : Column chromatography (C18 column, 25-min cycle) ensures high purity .
  • Validation : Confirm structures via ¹H/¹³C NMR and LCMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and carbonyl carbons (δ 160–180 ppm) .
  • LCMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356 for compound 6) .
  • X-ray crystallography : Resolves ambiguous structural features (e.g., single-crystal studies for analogs like thiopyrano-thienopyrimidines) .

Advanced Questions

Q. How can alkylation at position 1 be optimized to improve yield and selectivity?

  • Solvent/base system : DMF with K₂CO₃ promotes nucleophilic substitution while minimizing side reactions .

  • Temperature control : Reactions at 60–80°C balance reactivity and stability of the thienopyrimidine core.

  • Substituent effects : Electron-withdrawing groups on benzyl chlorides (e.g., 2-fluorophenyl) enhance electrophilicity, improving yields to >75% .

  • Table 1 : Comparison of alkylation yields with different substituents:

    Substituent (R)Yield (%)
    Benzyl68
    2-Fluorobenzyl82
    Chloroacetamide61

Q. How do heterocyclic substituents at position 6 influence antimicrobial activity?

  • Thiazole incorporation : Compound 2 (6-(2-methyl-1,3-thiazol-4-yl)) shows MIC of 2 µg/mL against Staphylococcus aureus, outperforming metronidazole (MIC = 8 µg/mL) .
  • Mechanistic insight : Thiazole enhances membrane penetration or disrupts bacterial efflux pumps .
  • Contradictions : Some studies report reduced activity against Gram-negative bacteria (e.g., E. coli), likely due to outer membrane barriers. Cross-study comparisons require standardized MIC protocols .

Q. What strategies resolve discrepancies in reported kinase inhibition data?

  • Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for off-target effects (e.g., counter-screening against PKA/PKC isoforms) .
  • Structural analogs : Compare 5,6-dimethyl derivatives with pyrido[2,3-d]pyrimidine diones (e.g., compound 6 in shows IC₅₀ = 0.8 µM against eEF-2K vs. 2.3 µM for non-methylated analogs) .
  • Molecular docking : Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) to rationalize activity variations .

Methodological Guidelines

Q. How to design SAR studies for thieno[2,3-d]pyrimidine derivatives?

  • Core modifications : Vary substituents at positions 1, 3, 5, and 6 while maintaining the dione scaffold.
  • Example : Replace 5-methyl with 5-ethyl to assess steric effects on target binding .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What analytical workflows validate synthetic intermediates?

  • Multi-step NMR : Assign all protons/carbons (e.g., compound 21 in required DEPT-135 and HSQC for full assignment).
  • HPLC purity checks : Use C18 columns with UV detection at 254 nm; require ≥95% purity for biological testing .
  • HRMS : Confirm exact mass (e.g., [M+Na]⁺ = 379.1054 for compound 6 in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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